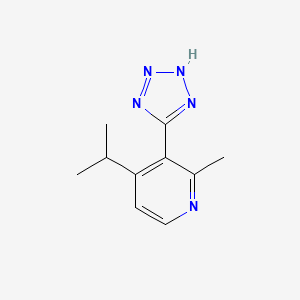![molecular formula C15H16N4O3S B5557287 4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)
4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related triazine derivatives involves multiple steps, including the reaction of starting materials such as amino triazoles with aldehydes to form Schiff bases, followed by further modifications and reactions to introduce specific functional groups and achieve the desired structure. The synthesis processes often involve solvent-free microwave synthesis, which is a green chemistry approach providing advantages in terms of efficiency and environmental impact (Tabatabaee et al., 2007).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including the target compound, has been elucidated using techniques such as X-ray diffraction. These studies reveal the crystalline structure and conformation of the molecules, providing insights into their stereochemistry and the arrangement of functional groups. For instance, specific triazine derivatives have been characterized by their triclinic crystal structure, shedding light on the spatial arrangement essential for understanding their reactivity and interactions (Tabatabaee et al., 2007).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, reflecting their rich chemistry. These include condensation with aldehydes to form Schiff bases, reactions with hydrazine to form hydrazide derivatives, and cyclization reactions leading to the formation of novel triazine rings. These reactions are fundamental to modifying the compound's structure and introducing new functional groups, thereby influencing its properties and potential applications (Bekircan et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of triazine derivatives in different environments and applications. For instance, the solubility in various solvents can affect their utility in chemical reactions and pharmaceutical formulations. However, specific data on the physical properties of "4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one" was not found in the searched literature, suggesting a gap in the research.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, define the versatility and potential applications of triazine derivatives. These properties are influenced by the molecular structure, particularly the presence and positioning of functional groups. The synthesis and structural elucidation studies provide foundational knowledge for understanding these chemical properties and guiding further modifications and applications of the compound (Tabatabaee et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has focused on synthesizing novel derivatives of 1,2,4-triazole and exploring their antimicrobial properties. For instance, a study by Bektaş et al. (2010) detailed the synthesis of new 1,2,4-triazole derivatives, demonstrating their moderate to good antimicrobial activities against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-inflammatory and Analgesic Agents
Another avenue of research involves the synthesis of compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which were found to inhibit cyclooxygenase enzymes and demonstrated substantial anti-inflammatory and analgesic properties, indicating their potential for therapeutic applications (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Compounds within this class have also been evaluated for their anticancer potential. Bekircan et al. (2008) investigated the anticancer activity of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of 60 cancer cell lines, showcasing the relevance of such compounds in cancer research (Bekircan et al., 2008).
Schiff Bases and Crystal Structures
Research by Tabatabaee et al. (2006) on Schiff bases derived from 4-amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one, including methoxybenzaldehyde derivatives, has provided insights into their crystal structures and potential applications in materials science and pharmacology (Tabatabaee et al., 2006).
Eigenschaften
IUPAC Name |
4-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-4-7-22-12-6-5-11(8-13(12)21-3)9-16-19-14(20)10(2)17-18-15(19)23/h4-6,8-9H,1,7H2,2-3H3,(H,18,23)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOESWTDQJSTICB-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC(=C(C=C2)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=C(C=C2)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)

![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)
![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
![N-[2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5557284.png)

